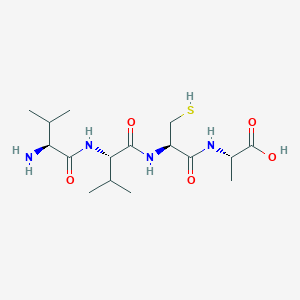![molecular formula C29H31INP B14228234 {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 526196-98-5](/img/structure/B14228234.png)
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a phosphonium salt that contains a diethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 4-(diethylamino)benzyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide, azide, or thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
科学的研究の応用
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to form stable ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The diethylamino group enhances the nucleophilicity of the ylide, making the reaction more efficient. The triphenylphosphonium moiety stabilizes the ylide intermediate, facilitating the formation of the desired product.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a diethylamino group.
Tetraphenylphosphonium iodide: Contains an additional phenyl group.
Uniqueness
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. The combination of the diethylamino group and the triphenylphosphonium moiety provides a balance of nucleophilicity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
526196-98-5 |
|---|---|
分子式 |
C29H31INP |
分子量 |
551.4 g/mol |
IUPAC名 |
[4-(diethylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H31NP.HI/c1-3-30(4-2)26-22-20-25(21-23-26)24-31(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,3-4,24H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CNDIMTWIIOVUOV-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
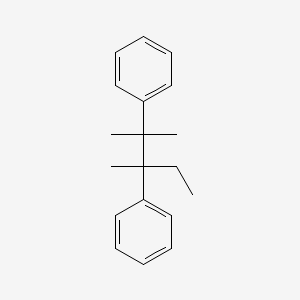
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
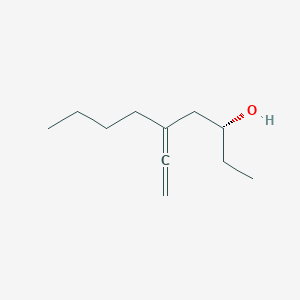
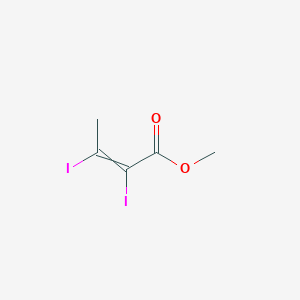
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
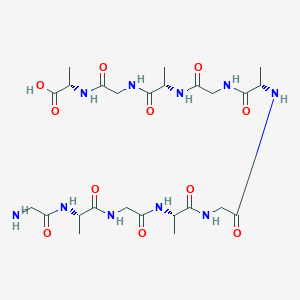

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
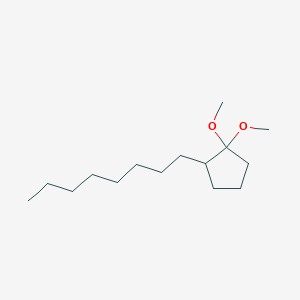
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
